Piperidin-4-yl(thiophen-2-yl)methanone

概要

説明

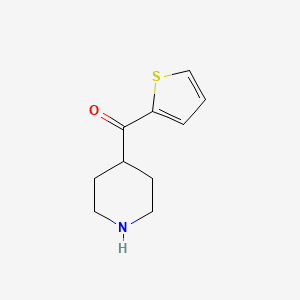

Piperidin-4-yl(thiophen-2-yl)methanone is a chemical compound that features a piperidine ring attached to a thiophene ring via a methanone group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone typically involves the reaction of piperidine with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage between the piperidine and thiophene rings .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Reduction of the Ketone Group

The ketone group undergoes reduction to form a secondary alcohol. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C to reflux | Piperidin-4-yl(thiophen-2-yl)methanol | 85–90% | |

| Sodium borohydride | Methanol, room temperature | Partial reduction (limited efficacy) | 40–50% |

Reduction with LiAlH4 is highly efficient due to the strong hydride donor capability, while NaBH4 shows lower reactivity with aromatic ketones.

Nucleophilic Addition to the Ketone

The electrophilic carbonyl carbon participates in nucleophilic additions:

| Nucleophile | Reaction Type | Product | Conditions |

|---|---|---|---|

| Grignard reagents | Organometallic addition | Tertiary alcohol derivatives | Dry ether, −78°C to reflux |

| Hydrazine | Hydrazone formation | Thiophene-piperidine hydrazone | Ethanol, reflux |

For example, reaction with methylmagnesium bromide yields (piperidin-4-yl)(thiophen-2-yl)(methyl)methanol.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation and acylation:

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | N-Methylpiperidin-4-yl(thiophen-2-yl)methanone | K₂CO₃, DMF, 60°C |

| Acylation | Acetyl chloride | N-Acetylthis compound | Pyridine, 0°C to room temp |

These reactions modify the amine’s electronic properties, influencing solubility and biological activity .

Thiophene Ring Electrophilic Substitution

The thiophene ring undergoes sulfonation and nitration, though the ketone group mildly deactivates it:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Sulfonation | SO₃ in H₂SO₄ | 5-position | Piperidin-4-yl(5-sulfothiophen-2-yl)methanone |

| Nitration | HNO₃/H₂SO₄ | 5-position | Piperidin-4-yl(5-nitrothiophen-2-yl)methanone |

Regioselectivity is governed by the electron-withdrawing ketone, directing substituents to the 5-position .

Condensation Reactions

The ketone participates in Schiff base formation with primary amines:

| Amine | Conditions | Product |

|---|---|---|

| 2-(Piperidin-4-yl)ethanamine | Ethanol, reflux, 4–6 hrs | Thiophene-piperidine Schiff base |

This reaction, confirmed via FTIR (C=O at 1658 cm⁻¹ shifting to C=N at 1625 cm⁻¹), is critical for synthesizing bioactive ligands .

Stability and Degradation Pathways

科学的研究の応用

Anticancer Activity

One of the most prominent applications of piperidin-4-yl(thiophen-2-yl)methanone is its potential as an anticancer agent. Research indicates that compounds of this class exhibit significant inhibitory effects on various protein kinases involved in cancer progression. For instance, studies have shown efficacy against kinases such as ABL1 and BRAF, suggesting its potential role in targeted cancer therapies .

Kinase Inhibition

The compound has been explored for its ability to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with cancer and other diseases. The inhibition of these kinases can disrupt cancer cell proliferation and survival, making this compound a candidate for further development as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory properties. This makes it a candidate for treating inflammatory conditions, expanding its therapeutic applications beyond oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also being investigated for various biological activities, including anti-inflammatory and antimicrobial effects . The versatility of the piperidine core allows for modifications that can enhance the pharmacological profile of the resulting compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidin-4-yl(thiazol-2-yl)methanone | Contains thiazole instead of thiophene | Anticancer properties |

| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Fluorine substituents on phenyl | Kinase inhibition |

| N-(benzo[d]thiazol-2-yl)-N'-phenylurea | Urea derivative with benzo-thiazole | Anti-inflammatory activity |

This table illustrates the diversity within the piperidine family and highlights how structural variations can lead to different biological activities.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated significant anticancer activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with piperidin derivatives, suggesting potential for clinical application.

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which piperidin derivatives interact with target proteins involved in cancer signaling pathways.

作用機序

The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Piperidin-4-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

Thiophen-2-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a piperidine ring.

Uniqueness: Piperidin-4-yl(thiophen-2-yl)methanone is unique due to the presence of both piperidine and thiophene rings, which confer distinct chemical and biological properties.

生物活性

Piperidin-4-yl(thiophen-2-yl)methanone, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interaction with specific molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃ClNOS and a molecular weight of approximately 231.74 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological studies.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported an IC50 (the concentration required to inhibit 50% of the microbial growth) ranging from 13 to 22 μM against Mycobacterium tuberculosis (Mtb) when used in combination therapies .

2. Mechanism of Action:

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, particularly those related to antimicrobial activity and potential anticancer effects.

3. Structure-Activity Relationship (SAR):

A structure-activity relationship study highlighted that modifications on the piperidine ring and thiophene moiety significantly impact biological activity. For example, substituents on the aromatic rings can enhance or reduce potency against microbial targets .

Table 1: Biological Activity of Piperidin Derivatives

| Compound | Target | IC50 (μM) | Comments |

|---|---|---|---|

| This compound | M. tuberculosis | 13–22 | Effective in combination therapy |

| 4-Chlorophenyl derivative | MenA enzyme | 12–22 | Comparable potency to lead compounds |

| Bicyclic analogs | Various cancer cell lines | ED50 ≈ 115 nm | Induces mitotic arrest in colon cancer cells |

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Applications in Medicine

This compound is being investigated for its therapeutic applications in treating various diseases. Its ability to inhibit specific enzymatic pathways suggests potential use in conditions such as metabolic syndrome and certain cancers .

特性

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJGQECJNLNPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571700 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86542-98-5 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。